D&C Rot Nr. 8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The Bronze Orange Bug, scientifically known as Musgraveia sulciventris, is a large stink bug found in Australia, sometimes known as the bronze orange bug . It is considered a pest, particularly to plants in the citrus group . They suck the sap from trees, which causes the flowers and fruit to fall .

As a color, Bronze Orange has the hex code #C67D1C . The equivalent RGB values are (198, 125, 28), which means it is composed of 56% red, 36% green, and 8% blue .

Physical And Chemical Properties Analysis

The Bronze Orange Bug is a large insect, with adults growing to be approximately 25 mm (nearly 1 in) long . They go from orange to their more familiar bronze color as they develop .

Bronze Orange, as a color, has specific properties defined by its RGB and hex values. It is composed of 56% red, 36% green, and 8% blue .

Wissenschaftliche Forschungsanwendungen

Chemische Struktur und Eigenschaften

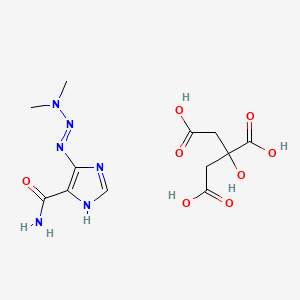

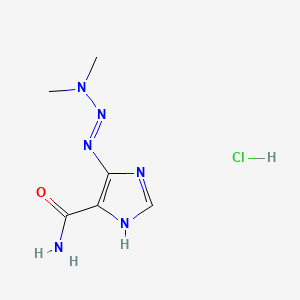

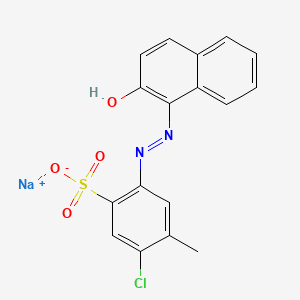

D&C Rot Nr. 8 ist chemisch bekannt als Natrium-(E)-5-Chlor-2-((2-Hydroxynaphthalen-1-yl)diazenyl)-4-methylbenzolsulfonat {svg_1}. Es hat ein Molekulargewicht von 398,79 {svg_2}.

Verwendung als Farbstoff

Die Hauptanwendung von D&C Rot Nr. 8 ist als Farbstoff {svg_3}. Farbstoffe sind Substanzen, die einem Material Farbe verleihen. Die Farbe entsteht durch die Fähigkeit des Farbstoffs, bestimmte Teile des Lichtspektrums zu absorbieren und andere zu reflektieren.

Wirkmechanismus

Target of Action

D&C Red No. 8, also known as Bronze Orange, is primarily used as a dye The exact biological targets of D&C Red No

Mode of Action

The mode of action of D&C Red No. 8 is not well-studied. As a dye, it is likely to interact with its environment through physical and chemical processes rather than specific biological interactions. It may bind to various materials, altering their color properties .

Result of Action

The primary result of D&C Red No. 8’s action is the imparting of color. When used in products, it can provide a range of red to orange hues. The exact shade can depend on the concentration of the dye and the medium in which it is used .

Action Environment

The action of D&C Red No. 8 can be influenced by various environmental factors. For example, the pH, temperature, and light exposure can affect the stability of the dye and its color properties . Furthermore, the dye’s interaction with other chemicals in a product can also influence its color and stability.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

D&C Red No. 8 plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of many compounds. The interaction between D&C Red No. 8 and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.

Cellular Effects

D&C Red No. 8 affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D&C Red No. 8 can activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, D&C Red No. 8 can alter cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of D&C Red No. 8 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D&C Red No. 8 can bind to specific sites on enzymes, altering their activity. For instance, it can inhibit the activity of certain enzymes involved in DNA repair, leading to an accumulation of DNA damage . Additionally, D&C Red No. 8 can activate transcription factors that regulate the expression of genes involved in oxidative stress responses, thereby influencing cellular defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D&C Red No. 8 can change over time. The stability of D&C Red No. 8 is influenced by factors such as pH, temperature, and exposure to light. Over time, D&C Red No. 8 can degrade, leading to a reduction in its effectiveness and potential changes in its biological activity . Long-term exposure to D&C Red No. 8 in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of D&C Red No. 8 vary with different dosages in animal models. At low doses, D&C Red No. 8 may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dose level must be reached before significant biological effects occur. High doses of D&C Red No. 8 can also lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models.

Metabolic Pathways

D&C Red No. 8 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of D&C Red No. 8, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of D&C Red No. 8 can influence the levels of metabolites within the cell, potentially affecting cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, D&C Red No. 8 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of D&C Red No. 8 within specific cellular compartments . For example, D&C Red No. 8 can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity.

Subcellular Localization

The subcellular localization of D&C Red No. 8 is influenced by targeting signals and post-translational modifications. D&C Red No. 8 can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization can affect the activity and function of D&C Red No. 8, as well as its interactions with other biomolecules within these compartments.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Bronze Orange can be achieved through a multi-step process involving the oxidation of a primary amine to a nitroso compound, followed by a condensation reaction with an aldehyde to form an imine. The resulting imine can then undergo a cyclization reaction to form the final product.", "Starting Materials": ["Aniline", "Nitrosyl chloride", "Acetic acid", "Sodium acetate", "Benzaldehyde", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide"], "Reaction": ["Step 1: Nitrosation of Aniline with Nitrosyl Chloride in Acetic Acid to form Nitrosobenzene", "Step 2: Reduction of Nitrosobenzene with Sodium Acetate in Acetic Acid to form Phenylhydroxylamine", "Step 3: Diazotization of Phenylhydroxylamine with Sodium Nitrite in Hydrochloric Acid to form Diazonium Salt", "Step 4: Condensation of Diazonium Salt with Benzaldehyde in Sodium Hydroxide to form Imine", "Step 5: Cyclization of Imine with Sodium Hydroxide to form Bronze Orange"] } | |

| 2092-56-0 | |

Molekularformel |

C17H13ClN2NaO4S |

Molekulargewicht |

399.8 g/mol |

IUPAC-Name |

sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |

InChI-Schlüssel |

IHOQWFSMZUWXGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

D&C Red No. 8; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)